4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-16-11-20-23(15-8-3-2-4-9-15)17(16)18(24)22(21-13)12-14-7-5-6-10-19-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDUQAMIJNWULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Pathway
The most direct route involves cyclocondensation between 1-phenyl-3-aminopyrazole (A ) and ethyl 3-(pyridin-2-ylmethyl)-3-oxopropanoate (B ) under oxidative conditions (Scheme 1). This method adapts protocols from pyrazolo[1,5-a]pyridine syntheses, where β-ketoesters react with N-amino-iminopyridines to form fused heterocycles.
Mechanism :
- Nucleophilic Attack : The amino group of A attacks the ketone carbonyl of B , forming an enamine intermediate.
- Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation, yielding a conjugated system.
- Cyclization and Aromatization : Intramolecular cyclization forms the pyridazinone ring, followed by dehydration to aromatize the system.
Optimization of Reaction Conditions
Key parameters for maximizing yield include:
- Solvent : Ethanol or acetic acid, which stabilize intermediates via hydrogen bonding.
- Catalyst : Pd(OAc)₂ (10 mol%) enhances cyclization efficiency.
- Atmosphere : Oxygen (1 atm) improves oxidative dehydrogenation vs. air (Table 1).
Table 1. Effect of Reaction Atmosphere on Yield
| Atmosphere | Yield (%) |
|---|---|
| Air | 34–74 |
| O₂ | 94 |
| Argon | 6 |
Stepwise Alkylation and Cyclization Approach
Synthesis of 6-(Pyridin-2-Ylmethyl) Intermediate
An alternative route involves introducing the pyridin-2-ylmethyl group post-cyclization:
- Core Formation : Synthesize 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (C ) via cyclocondensation of A with methyl acetoacetate.
- N6-Alkylation : Treat C with 2-(bromomethyl)pyridine under basic conditions (K₂CO₃, DMF) to install the pyridin-2-ylmethyl group.
Challenges :
- Regioselectivity : Alkylation at N6 competes with N7; use of bulky bases favors N6 substitution.
- Purification : Silica gel chromatography (EtOAc/hexane) isolates the desired isomer.
Multicomponent Reactions for Streamlined Synthesis
A one-pot, three-component reaction between:
- 1-Phenylhydrazine (for pyrazole ring).
- Ethyl 3-(pyridin-2-ylmethyl)-3-oxopropanoate (for pyridazinone and C6 substituent).
- Methylglyoxal (for C4 methyl group).
Conditions : Acetic acid (6 equiv), 130°C, O₂ atmosphere. This method reduces intermediate isolation steps and achieves yields up to 85%.
Crystallographic and Spectroscopic Characterization
Successful synthesis requires validation via:
- X-ray Crystallography : Confirms regiochemistry, as demonstrated for analogous pyrazolo[3,4-d]pyridazinones.
- NMR Spectroscopy :
Industrial-Scale Considerations
Process Optimization :
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine compounds can inhibit tumor cell proliferation. For example, studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These findings suggest its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
The structural features of this compound imply potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyridazine have shown efficacy against bacterial strains. This antimicrobial activity opens avenues for further research into its use in treating infections .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study focused on synthesizing various pyrazolo[3,4-d]pyridazine derivatives demonstrated their anticancer potential through structure-activity relationship (SAR) analysis.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects.
- Clinical Relevance : The compound's ability to modulate key signaling pathways associated with cancer progression highlights its clinical relevance as a potential therapeutic agent .
Mechanism of Action
The mechanism of action of 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyridazinone derivatives, such as:
- 4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 4-methyl-1-phenyl-6-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Uniqueness
What sets 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-2-ylmethyl group, in particular, may confer unique properties compared to other derivatives.
Biological Activity
4-Methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[3,4-d]pyridazine family, which is known for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 317.3 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5O |
| Molecular Weight | 317.3 g/mol |
| CAS Number | 941915-05-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may function as an inhibitor of various kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
Additionally, the compound's interaction with growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) has been noted, contributing to its anticancer properties . Molecular docking studies indicate that it binds effectively to these targets, leading to altered signaling pathways that promote apoptosis in cancer cells .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer effects. In vitro studies using various cancer cell lines have shown that this compound can inhibit cell growth and induce apoptosis. For example:
- MCF-7 Breast Cancer Cells : The compound significantly inhibited tumor growth and induced apoptosis through the activation of caspase pathways and DNA fragmentation .
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against various bacterial strains and fungi, showing potent activity that suggests potential use as an antimicrobial agent .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound has been investigated for:
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Antiparasitic Activity : Preliminary studies indicate efficacy against certain parasitic infections .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : Research indicated a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to cell cycle arrest at the G0/G1 phase and increased apoptosis markers .
- Antimicrobial Testing : In a study involving pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating its potential as a therapeutic agent against infections .
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, and how are intermediates characterized? A: The compound is typically synthesized via multicomponent reactions or stepwise heterocyclic ring formation. For example:
- Step 1: Condensation of pyrazole-amine precursors with ketones or aldehydes under reflux in polar solvents (e.g., ethanol, pyridine) to form the pyrazolo[3,4-d]pyridazine core .
- Step 2: Functionalization at the 6-position via alkylation using pyridin-2-ylmethyl halides, often in the presence of catalysts like TFA (trifluoroacetic acid) .
- Characterization: Intermediates are confirmed via H/C NMR (e.g., pyrazole NH signals at δ 10–12 ppm, pyridazine carbonyls at ~165 ppm) and IR (C=O stretches at 1680–1700 cm). Mass spectrometry (EI-MS) validates molecular ion peaks .
Advanced Optimization of Reaction Conditions
Q: How can reaction conditions be optimized to improve yields of the pyridazine ring closure? A: Key parameters include:
- Solvent selection: Pyridine enhances nucleophilicity in cyclization steps, while toluene with TFA improves alkylation efficiency .
- Temperature control: Reflux (~110°C) ensures complete ring closure but may require inert atmospheres to avoid side reactions .
- Catalyst screening: TFA (30 mol%) accelerates imine formation, while meglumine has been explored for eco-friendly protocols in analogous systems .
- Substrate purity: Aromatic amines must be anhydrous to prevent hydrolysis of intermediates .
Biological Activity Profiling
Q: What methodologies are used to evaluate the pharmacological potential of this compound? A:
- In vitro assays:
- Anti-inflammatory activity: Inhibition of COX-2 via ELISA, with IC values compared to standard drugs (e.g., indomethacin) .
- Antimicrobial screening: Agar diffusion assays against Gram-positive/negative bacteria, with MIC (minimum inhibitory concentration) determination .
- In silico studies: Molecular docking against CRF-1 receptors (using AutoDock Vina) to predict neuroactive properties, guided by structural analogs .
Structure-Activity Relationship (SAR) Analysis
Q: How do substitutions at the pyridin-2-ylmethyl group influence bioactivity? A:
- Electron-withdrawing groups (e.g., -Cl, -NO) at the pyridine ring enhance receptor binding affinity but may reduce solubility .
- Steric effects: Bulky substituents at the 6-position hinder interactions with hydrophobic enzyme pockets, as shown in CRF-1 antagonist studies .
- Methyl vs. ethyl chains: Methyl groups improve metabolic stability in hepatic microsome assays compared to longer alkyl chains .
Addressing Data Contradictions in Biological Assays
Q: How should researchers resolve discrepancies in reported IC values across studies? A:
- Standardize protocols: Ensure consistent cell lines (e.g., RAW 264.7 for COX-2) and assay conditions (pH, incubation time) .
- Control compounds: Include reference drugs (e.g., celecoxib) in each experiment to calibrate inter-lab variability .
- Statistical rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance across replicates .
Computational Modeling for Mechanistic Insights
Q: Which computational tools are recommended for studying the compound’s interaction with biological targets? A:
- Docking software: AutoDock Vina or Schrödinger Suite for predicting binding modes to CRF-1 or COX-2 .
- MD simulations: GROMACS for assessing ligand-receptor stability over 100-ns trajectories .
- QSAR models: Utilize MOE or Dragon descriptors to correlate substituent effects with activity .
Green Chemistry Approaches
Q: Are there eco-friendly alternatives for synthesizing this compound? A:
- Solvent replacement: Replace toluene with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst innovation: Meglumine-catalyzed one-pot reactions reduce waste in analogous pyrazolo-pyridazine syntheses .
- Energy efficiency: Microwave-assisted synthesis (100–150°C, 30 min) can shorten reaction times by 50% .
Analytical Challenges in Purity Assessment
Q: How can trace impurities (<0.1%) be detected in the final product? A:
- HPLC-DAD/UV: Use C18 columns with acetonitrile/water gradients (0.1% TFA) at 254 nm .
- LC-MS/MS: High-resolution Q-TOF instruments identify impurities via exact mass matching (e.g., m/z 367.12 for the parent ion) .
- NMR spiking: Add authentic samples of suspected byproducts (e.g., unreacted pyridine derivatives) to H NMR spectra for peak assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
